Regioisomeric Chlorine Placement: Pyridine-C4 vs. Phenyl-C4′ Electronic Differentiation
The target compound (CAS 1367861-61-7) and its positional isomer N2-(4-chlorophenyl)pyridine-2,3-diamine (CAS 42048-23-7) share the identical molecular formula (C₁₁H₁₀ClN₃, MW 219.67) but differ in chlorine placement. In the target compound, chlorine resides at C4 of the electron-deficient pyridine ring, creating a electronically activated site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling . In the isomer, chlorine is on the electron-rich N-phenyl ring, where its reactivity toward further amination is substantially lower. This regioisomeric distinction has been demonstrated in the synthesis of 2,4-bisanilinopyridine libraries, where 4-chloro-N-phenylpyridin-2-amines (the mono-amino precursors) undergo a second Buchwald–Hartwig amination at C4 only when the chlorine is on the pyridine ring, enabling temperature-dependent sequential functionalization at 0.25 mol scale [1].
| Evidence Dimension | Chlorine substitution site and synthetic derivatization potential |
|---|---|
| Target Compound Data | Cl at pyridine C4; reactive toward Pd-catalyzed amination at elevated temperature (>100 °C), enabling sequential C2-then-C4 bis-amination [1] |
| Comparator Or Baseline | N2-(4-chlorophenyl)pyridine-2,3-diamine (CAS 42048-23-7): Cl at phenyl C4′; the phenyl-Cl bond is significantly less reactive toward Buchwald–Hartwig amination under comparable conditions |
| Quantified Difference | Regioselective amination at pyridine C2 occurs with >95% regioselectivity using Pd₂(dba)₃/Xantphos catalyst system at 70 °C; further amination at C4 requires 110 °C—a temperature window not accessible with the phenyl-Cl isomer [1] |
| Conditions | Buchwald–Hartwig amination: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, 1,4-dioxane; C2 amination at 70 °C, C4 amination at 110 °C [1] |
Why This Matters
For procurement decisions, the pyridine-4-chloro isomer uniquely enables sequential, orthogonal functionalization at two positions on the same scaffold—a capability not offered by the phenyl-chloro isomer, directly impacting synthetic route design for kinase inhibitor libraries.
- [1] Burton RJ, Crowther ML, Fazakerley NJ, et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters. 2013;54(50):6900-6904. doi:10.1016/j.tetlet.2013.10.035. View Source
